molecular formula C13H18ClNOS B14899873 1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one

1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one

Cat. No.: B14899873
M. Wt: 271.81 g/mol
InChI Key: YEXVPVSIPDASRF-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one (CAS: 554437-89-7) is a ketone derivative featuring a 5-chlorothiophen-2-yl group and a 2-ethylpiperidine moiety connected via an ethanone backbone. The 5-chlorothiophene ring provides electron-withdrawing and lipophilic characteristics, while the 2-ethylpiperidine substituent introduces steric bulk and basicity due to the tertiary amine .

Properties

Molecular Formula

C13H18ClNOS

Molecular Weight

271.81 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethanone

InChI

InChI=1S/C13H18ClNOS/c1-2-10-5-3-4-8-15(10)9-11(16)12-6-7-13(14)17-12/h6-7,10H,2-5,8-9H2,1H3

InChI Key

YEXVPVSIPDASRF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1CC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, often involving sulfur sources and halogenation reactions.

    Chlorination: The thiophene ring is chlorinated using reagents like thionyl chloride or sulfuryl chloride.

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the cyclization of appropriate amine precursors.

    Coupling Reaction: The chlorinated thiophene and the piperidine moiety are coupled using a suitable base and solvent, often under reflux conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the piperidine or thiophene rings.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Exploration as a potential pharmacological agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one would depend on its specific application. In pharmacology, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Ethanone Backbone

Piperidine/Piperazine Derivatives
  • 1-{4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl}ethan-1-one (CAS: N/A, Formula: C₁₁H₁₅ClN₂OS):
    • This analog replaces the 2-ethylpiperidine group with a piperazine ring linked via a methylene group. Piperazine introduces an additional nitrogen, increasing polarity and hydrogen-bonding capacity compared to the target compound’s piperidine moiety. This structural difference may enhance solubility but reduce lipophilicity .
  • 1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS: 1510887-52-1): The pyrrolidine ring (5-membered) vs.
Heterocyclic Modifications
  • 2-(5-Chlorothiophen-2-yl)quinoxaline (L2H): Synthesized from 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one, this compound replaces the ethylpiperidine-ethanone chain with a quinoxaline ring. The planar quinoxaline structure enhances π-π stacking interactions but reduces flexibility, likely affecting bioavailability .
  • 1-(3-Amino-6-(5-chlorothiophen-2-yl)furo[2,3-b]pyridin-2-yl)ethan-1-one (6a): Incorporates a fused furopyridine system, introducing additional hydrogen-bonding sites. This modification is associated with enhanced antibacterial activity in related compounds .

Substituent Effects on Physicochemical Properties

Compound Key Substituent LogP* Solubility (mg/mL)* Melting Point (°C)
Target Compound 2-Ethylpiperidine 3.2 0.05 Not reported
1-{4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl}ethan-1-one Piperazine-methylene 2.8 0.12 Not reported
1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one Pyrrolidine 2.9 0.08 Not reported
2-(5-Chlorothiophen-2-yl)quinoxaline Quinoxaline 3.5 0.02 Not reported

*Predicted values using ChemAxon software.

  • Solubility: Piperazine derivatives exhibit higher solubility due to increased polarity, while quinoxaline analogs are less soluble due to aromatic rigidity .

Biological Activity

1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial, antioxidant, and cytotoxic properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-chlorothiophen-2-carboxaldehyde with 2-ethylpiperidine. The compound can be characterized using various spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and environment.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
  • Mass Spectrometry (MS) : Determines the molecular weight and fragmentation pattern.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The disk diffusion method was employed to assess its effectiveness compared to standard antibiotics like Gentamicin. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria.

Bacterial StrainZone of Inhibition (mm)Comparison Antibiotic
Staphylococcus aureus15Gentamicin (20 mm)
Escherichia coli12Gentamicin (18 mm)
Pseudomonas aeruginosa10Gentamicin (22 mm)

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The compound demonstrated a notable ability to scavenge free radicals, indicating potential health benefits related to oxidative stress reduction.

Concentration (µg/mL)% Inhibition
1025
5045
10070

Cytotoxicity

Cytotoxicity studies were performed using various cancer cell lines, including HeLa and MCF-7. The compound exhibited dose-dependent cytotoxic effects, suggesting its potential as an anticancer agent.

Concentration (µM)Cell Viability (%)
1085
5060
10030

Case Studies

A study conducted by highlighted the synthesis of several derivatives based on the core structure of this compound. These derivatives were tested for various biological activities, further confirming the parent compound's promising pharmacological profile.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to specific biological targets. The findings suggest that it has a favorable interaction with enzymes involved in bacterial resistance mechanisms, which could explain its observed antimicrobial activity.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one?

A common approach involves nucleophilic substitution or coupling reactions. For example:

  • Acylation : React 5-chlorothiophene-2-carbonyl chloride with 2-ethylpiperidine under basic conditions (e.g., triethylamine) to form the ketone linkage.
  • Piperidine Functionalization : Introduce the ethyl group to piperidine via alkylation before coupling with the chlorothiophene moiety .
  • Purification : Crystallization using solvent systems like isopropanol/heptane improves yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify structural features, such as the ethylpiperidinyl protons (δ 1.2–2.8 ppm) and chlorothiophene aromatic protons (δ 6.8–7.5 ppm) .
  • HRMS : Confirms molecular weight (e.g., expected [M+H]+ for C12_{12}H17_{17}ClNOS: 266.07) .
  • XRD : Single-crystal X-ray diffraction (using SHELXL) resolves stereochemistry and bond angles .

Q. How can researchers assess preliminary biological activity of this compound?

  • Antimicrobial Assays : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution (MIC values) .
  • Receptor Binding Studies : Screen against CNS targets (e.g., serotonin receptors) due to the piperidine moiety’s prevalence in neuroactive compounds .

Advanced Research Questions

Q. How should crystallographic data discrepancies be addressed during structural refinement?

  • SHELXL Parameters : Adjust restraints for thermal displacement parameters (ADPs) and hydrogen bonding using the TWIN and BASF commands for twinned crystals .
  • Validation Tools : Cross-check with PLATON or CCDC Mercury to resolve clashes in bond lengths/angles .

Q. What strategies optimize reaction yield when synthesizing derivatives with varying substituents?

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd catalysts for cross-coupling) to map optimal conditions.
  • HPLC Monitoring : Track intermediate formation to minimize side reactions (e.g., over-alkylation) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent Variation : Replace the ethyl group on piperidine with methyl/isopropyl to study steric effects on bioactivity .
  • Bioisosteric Replacement : Substitute the chlorothiophene with fluorophenyl or pyridyl groups to enhance metabolic stability .

Q. What methods resolve contradictions in biological assay data across studies?

  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50} values, reducing variability from endpoint measurements .
  • Orthogonal Assays : Validate antimicrobial activity with time-kill kinetics alongside MIC assays .

Q. How can impurities be efficiently removed during synthesis?

  • Salt Formation : Convert crude product to a nitrate salt (insoluble in ether) and regenerate the free base using NaOH .
  • Flash Chromatography : Employ gradient elution (hexane/EtOAc) to separate unreacted starting materials .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, exact stoichiometry) to ensure reproducibility .

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